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Compound of Interest

Compound Name: F8BT

Cat. No.: B6322264

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the charge mobility of poly(9,9-dioctylfluorene-
alt-benzothiadiazole) (F8BT), a widely studied organic semiconductor, with a focus on data
obtained through the time-of-flight (ToF) method. We present a summary of its performance
alongside other common organic semiconductor materials, supported by a detailed
experimental protocol for TOF measurements.

Data Presentation: Charge Mobility Comparison

The charge carrier mobility is a critical parameter governing the performance of organic
electronic devices. The time-of-flight technique is a direct method to determine the mobility of
charge carriers in the bulk of a material. Below is a compilation of electron and hole mobilities
for F8BT and other relevant organic polymers as measured by ToF.
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Hole Mobility (ph) Electron Mobility Measurement
Polymer

[cm?IVs] (pbe) [em?3IVs] Conditions
o ) Dispersive electron
Not explicitly found via
F8BT ToF ~1 x 1073[1] transport, faster than
0
holes.[1]
Applied field of 120
P3HT 3.8-39x10° 3.8-3.9x10°*
kvicm.
Enhanced with
MEH-PPV ~1x10-° Not reported )
thermal annealing.
] Not reported for neat Neat film and blend
PTB7 1 x 1073 (neat film) )
PTB7 with PC71BM.
PTB7:PC71BM 2x10-4 1x 1073 (for PC71BM) Blend.

Note on F8BT Data: While time-of-flight studies indicate that electron transport in F8BT is
dispersive with a mobility of approximately 10—3 cm?/Vs, making it the faster charge carrier, a
corresponding ToF-measured value for hole mobility is not readily available in the reviewed
literature.[1] Other techniques, such as field-effect transistor (FET) measurements, have
reported hole mobilities in the range of 10> to 10—3 cm?/Vs and electron mobilities around 10~4
to 10-3 cm?/Vs, depending on the device architecture and processing conditions.

Experimental Protocol: Time-of-Flight (ToF)
Measurement

The time-of-flight method is a widely used technique to directly measure the drift mobility of
charge carriers in low-conductivity materials like organic semiconductors. The fundamental
principle involves generating a sheet of charge carriers near one electrode and measuring the
time it takes for them to drift across the sample thickness under an applied electric field.

1. Sample Preparation:

 Athin film of the organic semiconductor (e.g., F8BT) is sandwiched between two electrodes.
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One electrode is semi-transparent to allow for optical excitation (e.g., Indium Tin Oxide -
ITO).

The other electrode is typically a metal (e.g., Aluminum).

The thickness of the organic semiconductor layer (d) must be accurately measured, typically
in the range of a few micrometers.

. Experimental Setup:

The sample is placed in a light-tight, electrically shielded sample holder, often with
temperature control.

A pulsed laser with a photon energy above the absorption edge of the semiconductor is used
to generate electron-hole pairs. The pulse duration should be much shorter than the carrier
transit time.

A DC voltage source (V) is applied across the sample to create a uniform electric field (E =
Vv/d).

The transient photocurrent is measured as a voltage drop across a series resistor (R) using
a fast oscilloscope. The RC time constant of the measurement circuit must be shorter than
the transit time.

. Measurement Procedure:

A short laser pulse illuminates the semi-transparent electrode, creating a thin sheet of charge
carriers near this electrode.

Depending on the polarity of the applied voltage, either electrons or holes are drawn across
the sample towards the opposite electrode. The other carrier type is extracted at the
illuminated electrode.

The moving sheet of charge induces a current in the external circuit.

This current remains relatively constant until the first carriers reach the counter-electrode, at
which point the current starts to decrease.

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6322264?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

e The transient photocurrent is recorded by the oscilloscope.
4. Data Analysis:

e The transit time (tT) is determined from the shape of the photocurrent transient. For non-
dispersive transport, a clear plateau is observed, and the transit time is the point at which the
current drops. For dispersive transport, the transient is often plotted on a log-log scale, and
the transit time is identified as the "kink" in the curve.

e The drift mobility (u) is then calculated using the equation:
p=d2/(V*tT)

where:

[¢]

M is the charge carrier mobility.

[e]

d is the sample thickness.

o

V is the applied voltage.

[¢]

tT is the transit time.

Mandatory Visualization

Below is a Graphviz diagram illustrating the experimental workflow for the Time-of-Flight
measurement.

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6322264?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Validation & Comparative

Check Availability & Pricing

Experimental Setup

Sample .
DC Voltage Source Pulsed Laser (ITO/F8BT/Al) Oscilloscope
i i ~N

Measurement Procedure
Generate Charge Carriers
(Laser Pulse)

/

Apply Electric Field

Carriers Drift Across Sample

Measure Transient Photocurrent
J

4 )

Data Analysis
Y

from Photocurrent Transient

l

Calculate Mobility (p)
p=d2/(V*tT)

[Determine Transit Time (tTD

-

Click to download full resolution via product page

Caption: Time-of-Flight (ToF) Experimental Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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